7-[({5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
Overview
Description
“7-[({5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[420]OCT-2-ENE-2-CARBOXYLIC ACID” is a complex organic compound that features a variety of functional groups, including phenoxy, furoyl, thiadiazolyl, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-[({5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID” typically involves multiple steps, including the formation of intermediate compounds. Key steps may include:
Formation of the phenoxy group: This can be achieved through the reaction of 2-chloro-6-methylphenol with an appropriate alkylating agent.
Introduction of the furoyl group: This step involves the acylation of an amine with a furoyl chloride derivative.
Formation of the thiadiazolyl group: This can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives.
Final assembly: The final compound is assembled through a series of coupling reactions, often involving the use of coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, optimization of reaction conditions (temperature, pressure, solvent), and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound “7-[({5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID” can undergo various types of chemical reactions, including:
Oxidation: The thiadiazolyl and phenoxy groups can be oxidized under appropriate conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as LiAlH4 or NaBH4.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: KMnO4, H2O2
Reducing agents: LiAlH4, NaBH4
Nucleophiles: Amines, thiols, alcohols
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiadiazolyl group could lead to sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its various functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may have potential as a biochemical probe or as a lead compound for the development of new drugs. Its structural complexity suggests that it could interact with multiple biological targets.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Its various functional groups suggest that it could have multiple modes of action, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of “7-[({5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID” would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Inhibition of enzymes: The compound could inhibit specific enzymes by binding to their active sites.
Receptor modulation: The compound could interact with cell surface receptors, modulating their activity.
DNA/RNA interaction: The compound could bind to nucleic acids, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Penicillins: Similar in having a beta-lactam ring, but differ in the side chains and overall structure.
Cephalosporins: Also contain a beta-lactam ring but have a different core structure.
Carbapenems: Another class of beta-lactam antibiotics with a different core structure.
Uniqueness
The uniqueness of “7-[({5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID” lies in its combination of functional groups and structural complexity, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
7-[[5-[(2-chloro-6-methylphenoxy)methyl]furan-2-carbonyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O6S3/c1-11-4-3-5-15(25)19(11)34-8-14-6-7-16(35-14)20(30)26-17-21(31)29-18(23(32)33)13(9-36-22(17)29)10-37-24-28-27-12(2)38-24/h3-7,17,22H,8-10H2,1-2H3,(H,26,30)(H,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPZMIHFKZTJNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCC2=CC=C(O2)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=C(S5)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O6S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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